4-(Trifluoromethyl)pyrimidine-2-carboxylic acid

Description

Structural Characteristics and Nomenclature

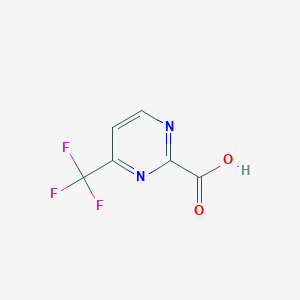

4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring substituted with a trifluoromethyl (–CF₃) group at the 4-position and a carboxylic acid (–COOH) group at the 2-position. Its molecular formula is C₆H₃F₃N₂O₂ , with an average molecular mass of 192.096 g/mol. The systematic IUPAC name is This compound , though it is also referred to as 2-carboxy-4-(trifluoromethyl)pyrimidine in older literature. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES | C1=CN=C(N=C1C(F)(F)F)C(=O)O | |

| InChIKey | RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |

| ChemSpider ID | 21763850 | |

| Melting Point | Not explicitly reported | – |

The pyrimidine ring’s electron-deficient nature, combined with the electron-withdrawing –CF₃ group, creates a polarized structure that enhances reactivity at the carboxylic acid site. X-ray crystallography of analogous compounds reveals planar ring systems with bond lengths consistent with aromaticity.

Historical Development in Heterocyclic Chemistry

The synthesis of trifluoromethyl-substituted pyrimidines emerged in the late 20th century alongside advances in fluorination methodologies. Early routes relied on McLoughlin-Thrower-type reactions using copper-mediated coupling of trifluoroacetamide derivatives with α,β-unsaturated carbonyl precursors. For example, the 2016 Chinese patent CN106187911A disclosed a scalable method involving cyclocondensation of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester with trifluoroacetamidine.

A pivotal innovation was the use of trifluoromethyltrimethylsilane (TMSCF₃) as a nucleophilic CF₃ source, enabling direct functionalization of pyrimidine intermediates under mild conditions. This approach circumvented the need for hazardous reagents like antimony trifluoride, which dominated early fluorination workflows. Contemporary strategies leverage cross-coupling reactions, such as Suzuki-Miyaura couplings, to install the –CF₃ group post-cyclization.

Significance of Trifluoromethyl Group in Bioactive Compounds

The –CF₃ group profoundly influences the bioactivity of pyrimidine derivatives through three mechanisms:

- Lipophilicity Enhancement : The –CF₃ group increases logP values by ~1.0 compared to –CH₃, improving membrane permeability.

- Metabolic Stability : C–F bonds resist oxidative degradation, prolonging half-life in vivo.

- Electron Effects : The strong electron-withdrawing nature (–I effect) polarizes adjacent bonds, enhancing interactions with target proteins.

For instance, urea derivatives containing 4-(trifluoromethyl)pyrimidine moieties exhibit antibacterial (MIC = 4.88 µg/mL against Bacillus mycoides) and anticancer activity (IC₅₀ = 17.8 µM against HCT116 cells). Comparative studies show that –CF₃ substitution improves binding affinity to enzymes like E. coli enoyl reductase by 2–3 kcal/mol over –CH₃ analogs.

Table 1: Bioactivity Comparison of –CF₃ vs. –CH₃ Pyrimidine Derivatives

These properties underscore the compound’s utility in agrochemicals (e.g., herbicides targeting acetolactate synthase) and pharmaceuticals (e.g., kinase inhibitors). Recent work also highlights its role as a precursor to PET tracers , where the –CF₃ group improves blood-brain barrier penetration.

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649588 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000931-46-3 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Multi-step Synthesis via Pyrimidine Precursors and Trifluoroacetamidine

A patented method (CN106187911A) describes a robust and scalable synthesis of 4-(trifluoromethyl)pyrimidine-2-carboxylic acid and its derivatives through the following key steps:

Step 1: Preparation of an intermediate compound (compound II) by heating the reaction of compound IV with compound V in a solvent mixture such as alcohol, ethanol, oxolane, or N,N-dimethylformamide at 80–120°C for 2–24 hours.

Step 2: Generation of trifluoroacetonitrile gas by thermal reaction of trifluoroacetamide (compound VI) with a dehydrating agent (e.g., phosphorus pentoxide, polyphosphoric acid, or sulfuric acid) at elevated temperatures (100–150°C). The gas is passed through liquefied ammonia at below -40°C to form compound III.

Step 3: Reflux reaction of compound II with compound III in solvents such as ethanol, methanol, acetonitrile, oxolane, or dioxane to yield the target compound I (this compound or its esters).

Reaction conditions and yields:

| Step | Reactants | Conditions | Solvent(s) | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Compound IV + Compound V | Heating with stirring | Alcohol, ethanol, oxolane, DMF | 80–120°C | 2–24 h | Not specified |

| 2 | Trifluoroacetamide + Dehydrant | Thermal reaction, gas generation | N/A | 100–150°C | 24 h | 84% (for intermediate) |

| 3 | Compound II + Compound III | Reflux with stirring | Ethanol, methanol, acetonitrile, oxolane, dioxane | Reflux | Not specified | 82% (for final product) |

This method offers strong controllability and scalability, addressing prior difficulties in large-scale production.

Hydrolysis of Methyl Ester Derivative

An alternative preparation involves hydrolysis of methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate to the free acid:

Dissolve methyl ester in methanol and water.

Add lithium hydroxide monohydrate under inert atmosphere.

Stir at room temperature (~20°C) for 2 hours.

Acidify the reaction mixture to pH 3–4 with 1 N HCl.

Extract with ethyl acetate, wash, dry, and concentrate to obtain the acid.

| Reactant | Amount | Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate | 70 mg | MeOH (4 mL) + H2O (0.4 mL) | LiOH·H2O (42.7 mg) | 20°C | 2 h | 68% |

This method is straightforward and suitable for laboratory-scale synthesis with moderate yield.

Trifluoromethylation of Pyrimidine Precursors

Other synthetic approaches involve direct trifluoromethylation of pyrimidine derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl copper (CF3Cu) in the presence of catalysts. These methods typically start from appropriately substituted pyrimidine rings and introduce the trifluoromethyl group at the 4-position.

| Method | Key Steps | Reagents | Conditions | Yield | Scale | Advantages |

|---|---|---|---|---|---|---|

| Multi-step synthesis via trifluoroacetamidine (Patent CN106187911A) | 3 steps: intermediate formation, trifluoroacetonitrile generation, coupling | Compounds IV, V, VI; dehydrants; solvents (alcohols, DMF, ammonia) | Heating 80–150°C, reflux, gas absorption in liquefied ammonia | ~82% (final) | Large-scale feasible | High controllability, scalable |

| Hydrolysis of methyl ester | Base hydrolysis of methyl ester | Methyl ester, LiOH, MeOH/H2O | Room temp, 2 h | 68% | Lab scale | Simple, mild conditions |

| Direct trifluoromethylation | Trifluoromethylation of pyrimidine precursors | CF3I, CF3Cu, catalysts | Varies | Not specified | Variable | Direct introduction of CF3 group |

The patented multi-step method provides a practical route for industrial-scale synthesis with good yields and manageable reaction conditions.

The hydrolysis method is commonly used for laboratory preparation and allows access to the acid from commercially available esters.

Trifluoromethylation reactions require careful control of reagents and catalysts but offer flexibility in modifying the pyrimidine ring.

Solvent choice and temperature control are critical for optimizing yields and purity.

The trifluoromethyl group significantly influences the compound’s chemical behavior and biological activity, making precise synthetic control essential.

The preparation of this compound is well-established through multi-step synthetic routes involving key intermediates and reagents such as trifluoroacetamidine and dehydrating agents, as well as through hydrolysis of ester precursors. The patented method offers a scalable and controllable process suitable for industrial production, while hydrolysis provides a simpler laboratory-scale alternative. Advances in trifluoromethylation chemistry continue to expand synthetic options for this important compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles and appropriate solvents.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate.

Coupling Reactions: Utilize palladium catalysts and boron reagents.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted pyrimidine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has identified 4-(trifluoromethyl)pyrimidine-2-carboxylic acid derivatives as potential inhibitors of various cancer-related enzymes. A notable study demonstrated that modifications to the pyrimidine structure could enhance its potency against specific targets involved in cancer progression, such as PRMT5 (Protein Arginine Methyltransferase 5) . The structure-activity relationship (SAR) studies revealed that introducing different substituents can significantly affect the inhibitory activity of these compounds.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of pyrimidine derivatives. Studies have shown that certain analogs exhibit protective effects against neurodegenerative diseases by inhibiting enzymes that contribute to neuronal cell death . The ability to modify the carboxylic acid group allows for fine-tuning of these compounds to enhance their therapeutic efficacy.

Agricultural Applications

Herbicidal Properties

this compound has been investigated for its herbicidal activity. It acts as an active ingredient in herbicides, targeting specific plant enzymes to inhibit growth . The trifluoromethyl group enhances lipophilicity, allowing better penetration into plant tissues, which is crucial for herbicidal effectiveness.

Pesticide Development

The compound's derivatives are also being explored as potential pesticides due to their ability to interfere with essential biological processes in pests. Research indicates that these compounds can disrupt metabolic pathways, leading to effective pest control strategies .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, primarily focusing on introducing the trifluoromethyl group and carboxylic acid functionalities. Various synthetic routes have been developed, allowing for the production of a wide range of derivatives with tailored properties for specific applications.

Table 1: Synthetic Routes for this compound

| Synthetic Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | Reagent X, Y | 85 | High selectivity for trifluoromethylation |

| Method B | Reagent Z | 70 | Suitable for large-scale synthesis |

| Method C | Catalyst A | 60 | Requires optimization for better yield |

Case Studies

Case Study 1: Inhibition of NAPE-PLD

A study focused on optimizing pyrimidine-4-carboxamide derivatives showed that certain modifications resulted in compounds with enhanced inhibitory effects on NAPE-PLD, an enzyme linked to lipid metabolism and cancer . The most potent compound exhibited a significant increase in activity compared to its predecessors.

Case Study 2: Herbicide Development

Research published in patents has highlighted the development of herbicides containing derivatives of this compound. These compounds demonstrated effective weed control in various agricultural settings, showcasing their practical application in crop management .

Mécanisme D'action

The mechanism of action of 4-(trifluoromethyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its binding affinity to target proteins and enzymes. This interaction can modulate various biological processes, including cell proliferation, apoptosis, and signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

2-(Trifluoromethyl)pyrimidine-4-carboxylic Acid

- Molecular Formula : C₆H₃F₃N₂O₂ (identical to the target compound).

- Substituent Positions : Trifluoromethyl at 2-position , carboxylic acid at 4-position (CAS: 878742-59-7).

- Key Differences : The positional swap of substituents alters electronic effects. The 2-CF₃ group may reduce acidity at the 4-carboxylic acid due to steric hindrance, impacting reactivity in coupling reactions .

2-(Phenylthio)pyrimidine-4-carboxylic Acid

- Molecular Formula : C₁₁H₈N₂O₂S.

- Substituents: Phenylthio (-SPh) at 2-position, carboxylic acid at 4-position (CAS: Not explicitly listed).

- Key Differences: The bulkier phenylthio group decreases solubility in polar solvents compared to the trifluoromethyl analog. This compound is synthesized via nucleophilic substitution of 2-chloropyrimidine-4-carboxylic acid with thiophenol, highlighting reactivity at the 2-position .

Heterocyclic Analogs

5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

- Molecular Formula : C₁₂H₇F₃N₄O₃.

- Structure : Fused pyrazole-pyrimidine core with trifluoromethyl at 7-position and furan at 5-position (CAS: 313968-60-4).

- However, reduced solubility in aqueous media is observed due to the hydrophobic furan and CF₃ groups .

Ethyl 6-Amino-2-(trifluoromethyl)pyrimidine-4-carboxylate

- Molecular Formula : C₈H₈F₃N₃O₂.

- Substituents: Ethyl ester at 4-position, amino (-NH₂) at 6-position, and CF₃ at 2-position (CAS: 1269294-25-8).

- Key Differences : The ester group improves cell membrane permeability compared to the carboxylic acid, but requires hydrolysis for bioactivation. This compound is a precursor in drug synthesis .

Comparison Table

Activité Biologique

4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a notable compound within the pyrimidine family, characterized by its trifluoromethyl group and carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, including antiviral, anticancer, antifungal, and antibacterial properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H4F3N O2

- Molecular Weight : 195.11 g/mol

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

Pyrimidine derivatives like this compound interact with various biological targets, including enzymes and receptors. The mechanisms include:

- Hydrogen Bonding : Interactions with target proteins through hydrogen bonds.

- Van der Waals Forces : Stabilization of interactions with biological macromolecules.

- Biochemical Pathways : Involvement in nucleic acid synthesis and other metabolic pathways .

Antiviral Activity

Research indicates that compounds within the pyrimidine class exhibit antiviral properties. For instance, derivatives have shown efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported at approximately 1.4 μM for DENV . The compound's ability to inhibit viral replication makes it a candidate for further antiviral drug development.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notable findings include:

- Inhibition of Cancer Cell Lines : The compound demonstrated cytotoxicity against several cancer cell lines, including A549 (lung cancer) and PC3 (prostate cancer), with IC50 values indicating significant activity compared to standard chemotherapeutics like doxorubicin .

Antifungal Activity

In vitro studies have shown that derivatives of this compound exhibit antifungal activity against various pathogens. For example:

| Compound | Target Fungi | Inhibition Rate (%) |

|---|---|---|

| 5b | Botrytis cinerea | 96.76 |

| 5j | Sclerotinia sclerotiorum | 82.73 |

| 5l | Phomopsis sp. | 100 |

These results suggest that certain derivatives are comparable to established antifungal agents like tebuconazole .

Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have also been documented. Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, compounds exhibited significant inhibition rates, supporting their potential as antibacterial agents .

Case Studies

- Anticancer Activity : A study evaluating a series of trifluoromethyl pyrimidines revealed that certain structures led to enhanced anticancer effects, particularly in cell lines resistant to conventional therapies .

- Antiviral Efficacy : Another investigation highlighted the effectiveness of pyrimidine derivatives in inhibiting viral replication in cell culture models, showcasing their potential as antiviral drugs against emerging viral threats .

Q & A

Q. What are the common synthetic routes for 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid, and how can reaction yields be optimized?

The synthesis typically involves condensation and cyclization steps. For example, analogous pyrimidine-carboxylic acids are synthesized via:

- Step 1 : Condensation of trifluoromethyl-containing precursors (e.g., trifluoromethylpyridines) with carboxylic acid derivatives.

- Step 2 : Cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene .

- Step 3 : Acidic or basic hydrolysis to yield the final carboxylic acid moiety.

Yield Optimization : - Use anhydrous conditions to minimize side reactions.

- Optimize catalyst loading (e.g., 5–10 mol% Pd) and temperature (80–120°C) to balance reaction rate and decomposition .

- Purify intermediates via recrystallization or column chromatography to improve final product purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H and ¹³C NMR for trifluoromethyl and pyrimidine ring protons) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., ESIMS m/z 311.1 for related trifluoromethyl-pyrimidine derivatives) .

- HPLC : Assess purity (>95% for research-grade material) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs, as seen in carboxylic acid-aminopyrimidine synthons .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data (e.g., reaction yields or spectroscopic results)?

- Density Functional Theory (DFT) : Predict reaction pathways and intermediates to validate observed yields. For example, compute energy barriers for cyclization steps to explain low yields in specific conditions .

- Molecular Dynamics Simulations : Model solvent effects to optimize reaction conditions (e.g., DMF vs. toluene polarity impacts) .

- CSD Database Analysis : Cross-reference crystallographic data (123 reported structures) to validate hydrogen-bonding patterns or polymorphism .

Q. What strategies are effective for improving solubility and bioavailability in drug discovery applications?

- Salt Formation : Pair the carboxylic acid with counterions (e.g., sodium or potassium salts) to enhance aqueous solubility.

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) for improved membrane permeability, as seen in related pyrimidine-based inhibitors .

- Co-crystallization : Use co-formers (e.g., nicotinamide) to stabilize the crystal lattice and modify dissolution rates .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the pyrimidine ring, enhancing electrophilic reactivity at the 2-carboxylic acid position.

- Steric Hindrance : The bulky trifluoromethyl group may restrict rotational freedom, affecting binding affinity in target proteins (e.g., MRP4 inhibitors) .

- Computational Validation : Use Mulliken charge analysis or frontier molecular orbitals (HOMO/LUMO) to quantify electronic effects .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Disposal : Follow hazardous waste guidelines for fluorinated compounds due to environmental persistence .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.